molecular formula C11H18N4O B1345317 2-[4-(5-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol CAS No. 1017221-34-9

2-[4-(5-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol

Cat. No. B1345317
M. Wt: 222.29 g/mol
InChI Key: PCBIQPFJSIIXGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound contains several functional groups including an amino group (-NH2), a pyridinyl group (a type of aromatic heterocycle), and a piperazinyl group (a type of saturated heterocycle). These functional groups could potentially contribute to the compound’s reactivity and properties .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods such as cyclization processes or domino reactions .


Molecular Structure Analysis

The compound’s structure is likely to be influenced by the presence of its functional groups. For instance, the pyridinyl group is a type of aromatic heterocycle, which could contribute to the compound’s stability and reactivity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For instance, the amino group (-NH2) is a common site of reactivity in many chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For instance, the presence of an amino group could influence the compound’s solubility in water .

Scientific Research Applications

Dipeptidyl Peptidase IV Inhibitors

"2-[4-(5-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol" may be related to the class of compounds acting as dipeptidyl peptidase IV (DPP IV) inhibitors, which play a significant role in the treatment of type 2 diabetes mellitus (T2DM). These inhibitors work by preventing the degradation of incretin molecules, which are crucial for insulin secretion. The continuous research in finding new DPP IV inhibitors highlights the importance of such compounds in managing T2DM, with an emphasis on developing molecules that specifically inhibit the degradation of GLP-1 and GIP without affecting other substrates or protein interactions (Mendieta, Tarragó, & Giralt, 2011).

Nicotinic Acetylcholine Receptors and Cognitive Enhancement

Research on nicotinic acetylcholine receptors (nAChRs) has identified compounds that can desensitize these receptors without triggering their agonist properties. This approach has potential implications for drug development, aiming to enhance cognitive functions and working memory without the side effects associated with direct agonist actions. This novel class of "silent desensitizers" could offer a targeted and potentially safer strategy for cognitive enhancement, leveraging the allosteric modulation of nAChRs for greater subtype specificity (Buccafusco, Beach, & Terry, 2009).

Hydrogen Production from Bio-Ethanol Reforming

In the context of renewable energy sources, the reforming of bio-ethanol represents a promising method for hydrogen production. Catalysts, particularly Rh and Ni, play a critical role in the efficiency of ethanol steam reforming processes. The development of bimetallic catalysts and double-bed reactors, as well as advancements in autothermal reforming of bio-ethanol, are key areas of research. These efforts are aimed at enhancing hydrogen production and long-term catalyst stability, thereby contributing to the viability of fuel cell applications based on bio-ethanol reforming (Ni, Leung, & Leung, 2007).

properties

IUPAC Name

2-[4-(5-aminopyridin-2-yl)piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c12-10-1-2-11(13-9-10)15-5-3-14(4-6-15)7-8-16/h1-2,9,16H,3-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCBIQPFJSIIXGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(5-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol

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